molecular formula C24H36O5 B1235281 7beta-Hydroxy-3,12-dioxo-5beta-cholan-24-oic Acid

7beta-Hydroxy-3,12-dioxo-5beta-cholan-24-oic Acid

Cat. No. B1235281
M. Wt: 404.5 g/mol
InChI Key: LOGQGKJLNOCUQM-XDFFKFLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7beta-hydroxy-3,12-dioxo-5beta-cholanic acid is an oxo-5beta-cholanic acid in which two oxo substituents are located at positions 3 and 12 together with a hydroxy substituent at position 7beta. It is an oxo-5beta-cholanic acid, a 12-oxo steroid, a 3-oxo-5beta-steroid and a 7beta-hydroxy steroid. It is a conjugate acid of a 7beta-hydroxy-3,12-dioxo-5beta-cholanate.

Scientific Research Applications

Crystal Structure and Supramolecular Architectures

Research on oxo-cholic acids, including variants of 7beta-Hydroxy-3,12-dioxo-5beta-cholan-24-oic Acid, highlights their intricate crystal structures and supramolecular architectures. These structures are formed through networks of cooperative hydrogen bonds, creating efficient crystal aggregations and diverse packing motifs (Bertolasi et al., 2005).

Electrochemical Oxidation

The anodic electrochemical oxidation of cholic acid variants, including 7beta-Hydroxy-3,12-dioxo-5beta-cholan-24-oic Acid, is significant for understanding their chemical transformations. This process can yield different oxo acids depending on the reaction conditions and the type of anode used (Medici et al., 2001).

Microbial Biotransformation

Microbial biotransformation of bile acids, such as the 7beta-Hydroxy variant, by Xanthomonas maltophilia has been studied, demonstrating the potential for microbial reduction of oxo-cholic acids. This process is influenced by oxygen levels and involves enzymatic action (Medici et al., 2002).

Dehydration and Oxidation Reactions

Studies have explored the dehydration of chenodeoxycholic acid and its products, contributing to our understanding of the chemical behavior of related compounds like 7beta-Hydroxy-3,12-dioxo-5beta-cholan-24-oic Acid (Harano et al., 1977).

Enzymatic Synthesis and Deuteriation

The enzymatic synthesis of specifically deuteriated bile acids, including derivatives of 7beta-Hydroxy-3,12-dioxo-5beta-cholan-24-oic Acid, is an area of interest. This research contributes to our understanding of the regio- and stereo-specific synthesis of these compounds (Riva et al., 1989).

Prediction of Hydrogen Bond Networks

The prediction of hydrogen bond networks in crystals of cholic acid and its epimers has been explored. Understanding these networks helps in predicting the behavior of related compounds such as 7beta-Hydroxy-3,12-dioxo-5beta-cholan-24-oic Acid in various environments (Jover et al., 2004).

properties

Product Name

7beta-Hydroxy-3,12-dioxo-5beta-cholan-24-oic Acid

Molecular Formula

C24H36O5

Molecular Weight

404.5 g/mol

IUPAC Name

(4R)-4-[(5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3,12-dioxo-2,4,5,6,7,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H36O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-19,22,26H,4-12H2,1-3H3,(H,28,29)/t13-,14+,16-,17+,18+,19+,22+,23+,24-/m1/s1

InChI Key

LOGQGKJLNOCUQM-XDFFKFLRSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(=O)C4)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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